

Technical Support Center: Understanding the Impact of PBP3 Mutations on Durlobactam Susceptibility

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Compound of Interest

Compound Name: *Durlobactam*

Cat. No.: *B607225*

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the influence of Penicillin-Binding Protein 3 (PBP3) mutations on the susceptibility of bacteria, particularly *Acinetobacter baumannii*, to **durlobactam** in combination with sulbactam.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of sulbactam-**durlobactam**?

A1: Sulbactam-**durlobactam** is a combination drug. Sulbactam, a β -lactam, has intrinsic antibacterial activity against *Acinetobacter* species by binding to and inhibiting Penicillin-Binding Proteins (PBPs), primarily PBP1 and PBP3, which are essential for bacterial cell wall synthesis.^{[1][2][3]} **Durlobactam** is a novel diazabicyclooctane β -lactamase inhibitor that protects sulbactam from degradation by a broad range of serine β -lactamases (Ambler classes A, C, and D), which are commonly produced by resistant bacteria.^{[2][4][5]}

Q2: What are the main drivers of resistance to sulbactam-**durlobactam** in *Acinetobacter baumannii*?

A2: The primary mechanisms of resistance to sulbactam-**durlobactam** are the acquisition of metallo- β -lactamase (MBL) genes, which are not inhibited by **durlobactam**, and specific

mutations in the *ftsI* gene encoding PBP3.[1][2][6][7] These PBP3 mutations can reduce the binding affinity of sulbactam to its target.[2][8]

Q3: Which specific PBP3 mutations are associated with reduced susceptibility to sulbactam-**durlobactam**?

A3: Several amino acid substitutions in PBP3 have been linked to decreased susceptibility. The T526S mutation has been shown to confer significant resistance to sulbactam-**durlobactam**. [1][6] Other mutations, such as A515V, have a more variable impact and may require the presence of other resistance mechanisms, like β -lactamase overexpression, to significantly increase MIC values.[1][6] Less common mutations like G523V, H370Y, and others have also been identified in isolates with elevated MICs.[1][2]

Q4: Can efflux pumps contribute to resistance against sulbactam-**durlobactam**?

A4: Yes, evidence suggests that the AdeIJK efflux system in *Acinetobacter* may play a role in reducing susceptibility to sulbactam-**durlobactam**. [1][6] Strains with disruptions in the *adeJ* gene have shown increased susceptibility.[1] Mutations in efflux pump components, such as G288S in AdeJ, have been identified in resistant isolates.[8]

Troubleshooting Guides

Issue 1: Unexpectedly high MIC values for sulbactam-**durlobactam** in clinical isolates.

- Possible Cause 1: Presence of a Metallo- β -Lactamase (MBL).
 - Troubleshooting Step: Screen the isolate for the presence of MBL genes (e.g., *bla*NDM, *bla*VIM, *bla*IMP) using molecular methods such as PCR or whole-genome sequencing. Isolates producing MBLs typically exhibit high-level resistance to sulbactam-**durlobactam** (MIC ≥ 32 μ g/ml).[1][7]
- Possible Cause 2: Mutations in the PBP3-encoding gene (*ftsI*).
 - Troubleshooting Step: Sequence the *ftsI* gene to identify mutations. Compare the sequence to a wild-type reference (e.g., *A. baumannii* ATCC 17978) to identify amino acid substitutions. Pay close attention to mutations near the active site, such as T526S.[1][4]

- Possible Cause 3: Overexpression of β -lactamases in conjunction with certain PBP3 variants.
 - Troubleshooting Step: Quantify the expression of relevant β -lactamase genes (e.g., OXA-23, OXA-24) using RT-qPCR. Some PBP3 variants, like G523V, may only lead to a significant decrease in susceptibility in the presence of β -lactamase overexpression.[1]
- Possible Cause 4: Efflux pump activity.
 - Troubleshooting Step: Perform susceptibility testing in the presence and absence of an efflux pump inhibitor (EPI) like CCCP or PA β N. A significant reduction in the MIC in the presence of an EPI suggests the involvement of efflux pumps. Also, sequence genes encoding efflux pump components, such as adeJ, for mutations.[1][8]

Issue 2: Inconsistent sulbactam-durlobactam susceptibility results for the same isolate.

- Possible Cause 1: Methodological variability in susceptibility testing.
 - Troubleshooting Step: Ensure strict adherence to standardized protocols for broth microdilution or disk diffusion as recommended by CLSI or EUCAST.[9][10][11] For broth microdilution, use a fixed concentration of 4 μ g/mL of **durlobactam** with doubling dilutions of sulbactam for the most accurate results.[9][10][11]
- Possible Cause 2: Heteroresistance.
 - Troubleshooting Step: Perform population analysis profiles (PAPs) to detect subpopulations with higher resistance levels. This involves plating a high-density inoculum on agar plates with varying concentrations of sulbactam-**durlobactam**.
- Possible Cause 3: Spontaneous mutations during subculturing.
 - Troubleshooting Step: Minimize the number of passages of the isolate in vitro. Re-confirm the identity and purity of the isolate from the original stock. The frequency of spontaneous resistance to sulbactam-**durlobactam** is low but can occur, often due to mutations in PBP3.[1][6]

Data Presentation

Table 1: Impact of PBP3 Mutations on Sulbactam and Sulbactam-**Durlobactam** MICs in an Isogenic *A. baylyi* Background

PBP3 Variant	Sulbactam MIC (µg/mL)	Sulbactam-Durlobactam MIC (µg/mL)	Fold-Change in MIC (vs. Wild-Type) for Sulbactam-Durlobactam
Wild-Type	4	0.5	-
A515V	4	0.5	1
T526S	32	4	8
H370Y	4	0.5	1
G523V	4	0.5	1

Data synthesized from a study by McLeod et al. (2023).[\[2\]](#)

Table 2: Sulbactam Acylation Efficiency of Purified PBP3 Variants

PBP3 Variant	Sulbactam Acylation Rate Constant (kinact/Ki) Reduction vs. Wild-Type
T526S	95%
A515V	40%
S390T	>90%
S395F	>90%
T511S	>90%

Data synthesized from studies by McLeod et al. (2023) and McLeod et al. (2018).[\[2\]](#)[\[5\]](#)

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

- Preparation of Media: Prepare cation-adjusted Mueller-Hinton broth (CAMHB) according to the manufacturer's instructions.
- Preparation of Antibiotic Solutions: Prepare stock solutions of sulbactam and **durlobactam**. For testing, create serial twofold dilutions of sulbactam in CAMHB. Add **durlobactam** to each dilution to achieve a final fixed concentration of 4 µg/mL.[\[10\]](#)[\[11\]](#)
- Inoculum Preparation: Culture the bacterial isolate on an appropriate agar plate overnight. Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL). Dilute this suspension to achieve a final inoculum density of approximately 5×10^5 CFU/mL in each well of the microtiter plate.
- Incubation: Inoculate the microtiter plates containing the antibiotic dilutions. Incubate at 35 ± 2 °C for 16-20 hours in ambient air.
- Reading the MIC: The MIC is the lowest concentration of sulbactam (in the presence of 4 µg/mL **durlobactam**) that completely inhibits visible bacterial growth.
- Quality Control: Concurrently test a quality control strain, such as *A. baumannii* NCTC 13304, for which the expected MIC range is known (0.5/4–2/4 µg/mL).[\[9\]](#)[\[11\]](#)

Protocol 2: Identification of PBP3 (ftsI) Gene Mutations

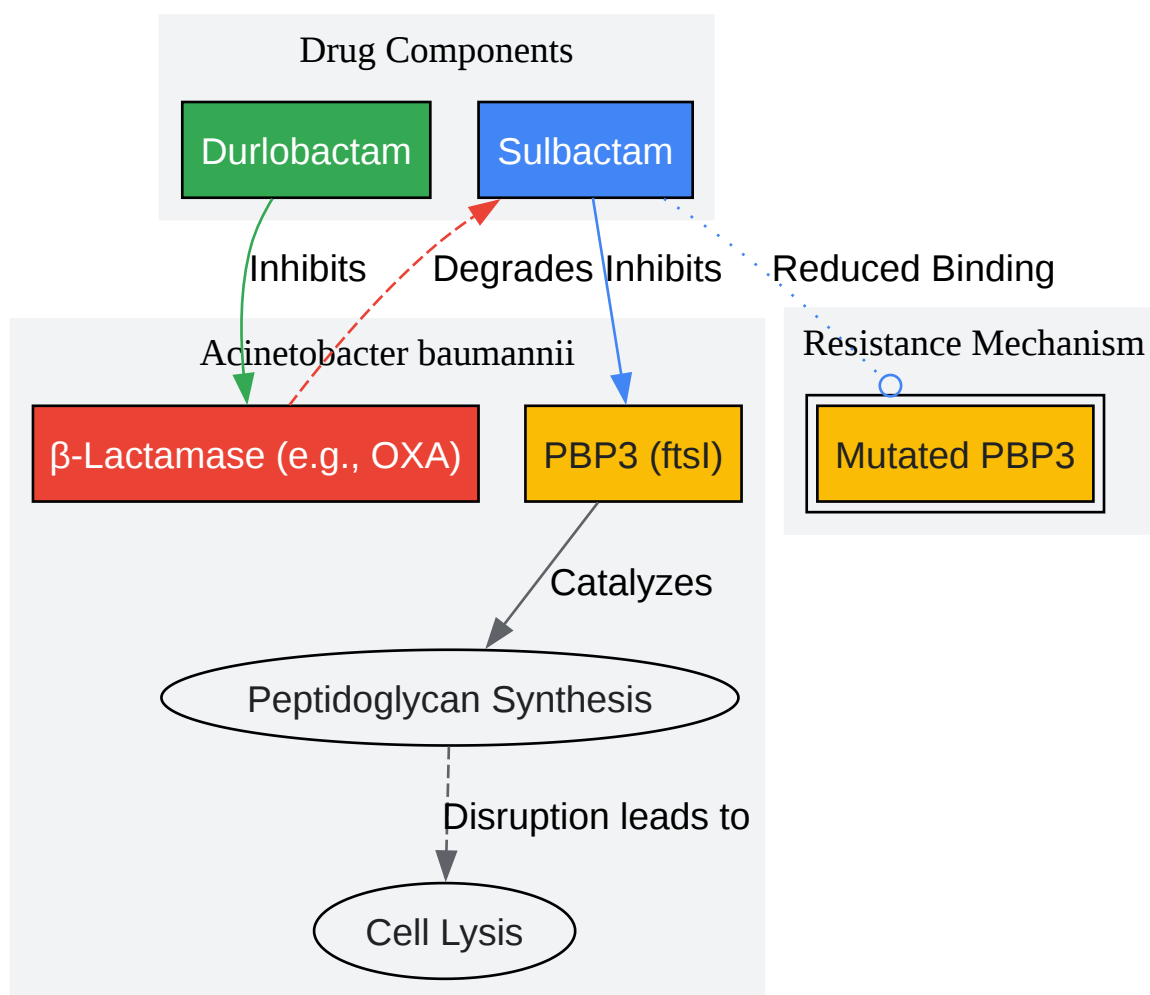
- DNA Extraction: Extract genomic DNA from a pure overnight culture of the bacterial isolate using a commercial DNA extraction kit.
- PCR Amplification: Design primers to amplify the entire coding sequence of the *ftsI* gene. Perform PCR using a high-fidelity DNA polymerase.
- PCR Product Purification: Purify the amplified PCR product to remove primers, dNTPs, and polymerase.
- Sanger Sequencing: Send the purified PCR product for bidirectional Sanger sequencing using the amplification primers and potentially internal sequencing primers to ensure full

coverage.

- Sequence Analysis: Assemble the forward and reverse sequence reads to obtain a consensus sequence. Align the consensus sequence with a wild-type *ftsI* reference sequence from a susceptible strain (e.g., *A. baumannii* ATCC 17978) to identify nucleotide and corresponding amino acid changes.

Visualizations

Caption: Workflow for correlating PBP3 mutations with **durlobactam** susceptibility.



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Caption: Mechanism of sulbactam-**durlobactam** and PBP3-mediated resistance.

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